molecular formula C10H10FN B13217260 1-(3-Fluorophenyl)but-3-YN-2-amine

1-(3-Fluorophenyl)but-3-YN-2-amine

Cat. No.: B13217260
M. Wt: 163.19 g/mol
InChI Key: QBIKDYINKQLBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)but-3-YN-2-amine is a chemical compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a but-3-yn-2-amine moiety

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)but-3-YN-2-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Alkyne Moiety: The initial step involves the formation of the but-3-yn-2-amine backbone. This can be achieved through a Sonogashira coupling reaction, where an alkyne is coupled with an appropriate halide in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the 3-fluorophenyl group. This can be done through a nucleophilic aromatic substitution reaction, where the fluorine atom is introduced to the phenyl ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)but-3-YN-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluorophenyl)but-3-YN-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)but-3-YN-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Fluorophenyl)but-3-YN-2-amine can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)but-3-YN-2-amine: Similar structure but with the fluorine atom at the para position.

    1-(3-Chlorophenyl)but-3-YN-2-amine: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Methylphenyl)but-3-YN-2-amine: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

1-(3-fluorophenyl)but-3-yn-2-amine

InChI

InChI=1S/C10H10FN/c1-2-10(12)7-8-4-3-5-9(11)6-8/h1,3-6,10H,7,12H2

InChI Key

QBIKDYINKQLBRS-UHFFFAOYSA-N

Canonical SMILES

C#CC(CC1=CC(=CC=C1)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.